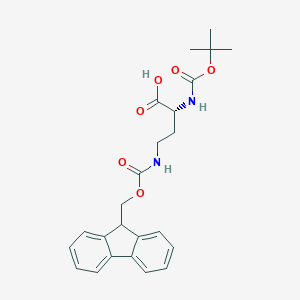

Boc-D-Dab(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927270 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131570-57-5 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-D-Dab(Fmoc)-OH

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical building blocks is paramount. This guide provides a detailed examination of the structure of Boc-D-Dab(Fmoc)-OH, a crucial reagent in peptide synthesis.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). In this compound, the two amino groups are orthogonally protected by two different protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either the alpha-amino group or the side-chain amino group.

The standard nomenclature, this compound, indicates that the Boc group is attached to the alpha-amino (Nα) group, while the Fmoc group protects the gamma-amino (Nγ) group located on the side chain. The "D" designation specifies the stereochemistry at the alpha-carbon.

Synonyms:

-

Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid[1]

-

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid

The table below summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 131570-57-5 | [1][2] |

| Molecular Formula | C24H28N2O6 | [1][3] |

| Molecular Weight | 440.5 g/mol | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 123 - 140 °C | [1] |

| Appearance | White powder | [1] |

Structural Visualization

The chemical structure of this compound is composed of a central D-2,4-diaminobutyric acid core with the Boc and Fmoc protecting groups attached to the respective amino functionalities.

Experimental Protocols

The utility of this compound is primarily in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its incorporation into a peptide chain.

Detailed Methodologies:

-

Resin Preparation: Start with a solid support (e.g., Wang resin) pre-loaded with the first amino acid, which has a free N-terminal amino group after Fmoc deprotection.

-

Activation of this compound: Dissolve this compound in a suitable solvent like dimethylformamide (DMF). Activate the carboxylic acid group using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid to a more reactive species, facilitating amide bond formation.

-

Coupling to the Resin: Add the activated this compound solution to the resin. Allow the reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling to the free amino group of the resin-bound peptide.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.

-

Continuation of Synthesis: The newly coupled this compound now presents a protected Fmoc group on its side chain and a protected Boc group at the N-terminus. For chain elongation at the N-terminus, the Boc group would be removed under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group. Conversely, if modification of the side chain is desired, the Fmoc group can be selectively removed using a mild base like piperidine, leaving the Boc group intact.

This orthogonal protection scheme allows for the synthesis of complex peptide structures, including branched peptides or peptides with specific side-chain modifications, making this compound an invaluable tool in peptide chemistry and drug discovery.

References

Boc-D-Dab(Fmoc)-OH chemical properties and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-D-Dab(Fmoc)-OH, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Properties and IUPAC Name

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). It is characterized by the presence of two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amino group. This specific arrangement is critical for its primary application in solid-phase peptide synthesis (SPPS).

The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .

The presence of the chiral center at the α-carbon results in two stereoisomers. This guide focuses on the D-enantiomer, as specified. It is worth noting that in peptide synthesis literature and commercial listings, the nomenclature can sometimes be ambiguous. The compound Nα-Fmoc-Nγ-Boc-D-2,4-diaminobutyric acid, where the positions of the protecting groups are reversed, is also a common reagent with distinct applications.[1][2]

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid | [3] |

| Synonyms | This compound, N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid | [4][5] |

| CAS Number | 117106-21-5, 131570-57-5 | [3][4][5][6][7][8] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [3][4][9] |

| Molecular Weight | 440.49 g/mol | [3][9] |

| Appearance | White to off-white powder | [4][7][9] |

| Melting Point | 79 - 140 °C (Range observed across suppliers) | [4][7] |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMF, DCM, DMSO, and Methanol. | [9][10] |

| Optical Activity | [α]20/546: -14.5 ± 1° (c = 1% in methanol) | [11] |

| Storage Temperature | 2-8°C | [10] |

Experimental Protocols and Applications

The primary utility of this compound lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[12][13] The orthogonal nature of its protecting groups allows for selective chemical modifications, which is essential for synthesizing complex peptides, branched peptides, and peptide-drug conjugates.

a) Role in Solid-Phase Peptide Synthesis (SPPS)

In a typical Fmoc-SPPS workflow, the peptide chain is assembled on a solid support (resin). The process involves repetitive cycles of deprotection and coupling.

-

Orthogonal Deprotection: The core advantage of using a Boc/Fmoc-protected Dab derivative is the ability to selectively remove one protecting group while the other remains intact.[9]

-

The Boc group , protecting the α-amino group, is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), typically at the final step to release the peptide from the resin.[14]

-

The Fmoc group , protecting the side-chain (γ-amino), is labile to basic conditions (e.g., a solution of piperidine in DMF).[9] This allows the side chain to be deprotected while the peptide remains attached to the resin and the α-amino groups of other residues remain protected.

-

This orthogonality is invaluable for:

-

On-resin cyclization: Forming a lactam bridge between the Dab side chain and the C-terminus or another side chain.

-

Branched peptide synthesis: Growing a second peptide chain from the Dab side chain.

-

Conjugation: Attaching molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to the specific site of the Dab side chain.[12]

b) Synthesis of this compound

While typically purchased from commercial suppliers, a synthetic method for a related compound, Fmoc-Dab(Boc)-OH, has been reported, which can be adapted.[15] A general two-step process involves:

-

Synthesis of the intermediate Fmoc-Dab-OH: This can be achieved through reactions starting from Fmoc-Gln-OH.[15]

-

Introduction of the Boc group: The intermediate is then reacted with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product.[15] The reaction progress and final purity are typically monitored by High-Performance Liquid Chromatography (HPLC).[15]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the application of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Dab(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. FMOC-DAB(BOC)-OH CAS#: 125238-99-5 [amp.chemicalbook.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

The Strategic Imperative of Chirality: A Technical Guide to D-Amino Acids in Enhancing Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability, offering a comprehensive resource for researchers and drug development professionals. This document details the mechanistic basis of this enhanced stability, presents quantitative data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.

The Fundamental Principle: How D-Amino Acids Confer Proteolytic Resistance

The cornerstone of peptide degradation in vivo is enzymatic proteolysis. Proteases, the enzymes responsible for this breakdown, are chiral molecules themselves and have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The introduction of a D-amino acid creates a stereochemical barrier, disrupting the precise three-dimensional fit required for the enzyme's active site to bind and catalyze the cleavage of the peptide bond.[2] This steric hindrance significantly reduces the rate of proteolysis, thereby extending the half-life of the peptide in biological fluids.[3][4]

Beyond direct protease resistance, the incorporation of D-amino acids can also influence the secondary structure of the peptide.[5] This can lead to the adoption of more stable conformations, such as β-turns, which can further protect the peptide backbone from enzymatic attack and in some cases, enhance receptor binding affinity.[5]

Quantitative Impact on Peptide Stability: A Comparative Analysis

The substitution of L-amino acids with their D-enantiomers has a demonstrably significant impact on peptide half-life. The following table summarizes quantitative data from various studies, highlighting the dramatic increase in stability observed across different peptides and biological matrices.

| Peptide/Peptide Class | L-Amino Acid Version Half-Life | D-Amino Acid Version/Modification | D-Amino Acid Version Half-Life | Fold Increase in Half-Life | Biological Matrix | Reference(s) |

| Cationic Antimicrobial Peptide | < 1 hour | All-D-amino acid analog | > 24 hours | > 24 | Human Serum | [2] |

| MUC2 Peptide Analog (TPTPTGTQ-tpt) | Partially degraded in 10% & 50% human serum | N- and C-termini D-amino acid flanking (tp-TPTGTQ-tpt) | Completely stable | Not specified, but "almost resistant" | 10% & 50% Human Serum | [3] |

| Antitumor Peptide (RDP215) | Not specified | D-amino acid variant (9D-RDP215) | Significantly increased stability | Not quantified | Not specified | [4] |

| Membrane-Active Peptide (KKVVFKVKFKK) | Susceptible to degradation | D-amino acid substitutions at N- and/or C-termini | Greatly improved stability | Not quantified | Serum | [5] |

Experimental Protocols for Assessing Peptide Stability and Function

A thorough evaluation of D-amino acid-containing peptides requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.

In Vitro Serum/Plasma Stability Assay

This assay is fundamental to determining the half-life of a peptide in a biologically relevant fluid.

Objective: To quantify the rate of peptide degradation in serum or plasma over time.

Materials:

-

Test peptide (L- and D-amino acid versions) stock solution (e.g., 1 mg/mL in a suitable solvent).

-

Human or animal serum/plasma.

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).

-

Incubator or water bath at 37°C.

-

Microcentrifuge.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

-

Pre-warm an aliquot of serum or plasma to 37°C.

-

Spike the serum/plasma with the test peptide to a final concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum/plasma mixture.

-

Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Receptor Binding Affinity Assay: Competitive Radioligand Binding

Incorporating D-amino acids can alter a peptide's conformation and thus its binding affinity for its target receptor. This assay quantifies that affinity.[6][7][8]

Objective: To determine the binding affinity (Ki) of a test peptide (unlabeled) for its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes or purified receptors expressing the target of interest.

-

Radiolabeled ligand with known affinity for the receptor.

-

Unlabeled test peptides (L- and D-amino acid versions).

-

Assay buffer (e.g., Tris-HCl with appropriate ions and BSA).

-

96-well filter plates and vacuum manifold, or scintillation proximity assay (SPA) beads and a suitable plate reader.

-

Scintillation counter or gamma counter.

Procedure:

-

In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate bound from free radioligand using either filtration or SPA.

-

Filtration: Rapidly filter the contents of each well through a filter mat, wash with ice-cold buffer, and measure the radioactivity retained on the filter.[9]

-

SPA: If using SPA beads, the radioligand bound to the receptor-coated beads will generate a signal that can be directly measured in a microplate reader.[7]

-

-

Plot the percentage of specific binding against the log concentration of the unlabeled test peptide to determine the IC50 value (the concentration of test peptide that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Immunogenicity Assessment: ELISpot Assay

Peptides containing D-amino acids generally exhibit reduced immunogenicity.[9] The ELISpot assay is a sensitive method to quantify T-cell responses, a key indicator of immunogenicity.[11][12][13]

Objective: To measure the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the test peptide.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from multiple donors.

-

ELISpot plates pre-coated with an anti-cytokine capture antibody.

-

Test peptides (L- and D-amino acid versions).

-

Positive control (e.g., phytohemagglutinin) and negative control (medium alone).

-

Biotinylated anti-cytokine detection antibody.

-

Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Substrate for the enzyme (e.g., BCIP/NBT).

-

ELISpot reader.

Procedure:

-

Isolate PBMCs from whole blood.

-

Add PBMCs to the wells of the pre-coated ELISpot plate.

-

Stimulate the cells with the test peptides, positive control, or negative control.

-

Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.

-

Wash the plate to remove the cells, leaving behind the secreted cytokine captured by the antibody on the membrane.

-

Add the biotinylated detection antibody, which binds to the captured cytokine.

-

Wash the plate and add the streptavidin-enzyme conjugate.

-

Wash the plate and add the substrate, which will be converted by the enzyme to form a colored precipitate (a "spot") at the site of cytokine secretion.

-

Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Developing D-Amino Acid-Containing Peptides

The following diagram illustrates a typical workflow for the development and evaluation of peptides incorporating D-amino acids.

Signaling Pathway Modulation by a D-Amino Acid Peptide Antagonist

D-amino acid-containing peptides can act as potent antagonists of intracellular signaling pathways. For example, a D-amino acid peptide antagonist of the MDM2/p53 interaction can restore the tumor-suppressing function of p53.[14]

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development. By conferring enhanced proteolytic stability, and potentially modulating receptor affinity and reducing immunogenicity, this approach directly addresses the primary liabilities of native peptides. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to effectively design, evaluate, and optimize D-amino acid-containing peptides for a wide range of therapeutic applications. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the rational use of D-amino acids will undoubtedly play an increasingly vital role in the future of peptide-based medicine.

References

- 1. fda.gov [fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ELISPOT protocol | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Boc-D-Dab(Fmoc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a critical building block in modern peptide synthesis and drug development. This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS), particularly in the development of novel antimicrobial peptides.

Core Compound Data

This compound is a chiral amino acid derivative featuring orthogonal protecting groups, which are essential for the controlled, stepwise synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the gamma-amino group of the diaminobutyric acid side chain. This arrangement allows for selective deprotection and modification, a key strategy in the synthesis of peptides with unique functionalities.

| Property | Value | Reference(s) |

| CAS Number | 131570-57-5 | [1][2] |

| Molecular Weight | 440.5 g/mol | [2] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [2] |

| Appearance | White powder | [2] |

| Purity | ≥98.0% (HPLC) | |

| Storage | 2-8°C |

Applications in Drug Development

This compound is a valuable reagent for the synthesis of peptide-based therapeutics. Its D-configuration provides resistance to proteolytic degradation, enhancing the in vivo stability and bioavailability of the resulting peptide drugs. The diaminobutyric acid side chain can be utilized to introduce positive charges, which is particularly advantageous in the design of antimicrobial peptides (AMPs) that target and disrupt negatively charged bacterial membranes. Furthermore, the orthogonal protection scheme allows for the site-specific attachment of other molecules, such as linkers for antibody-drug conjugates or imaging agents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide

This protocol outlines the manual synthesis of a model antimicrobial peptide incorporating this compound using Fmoc-based SPPS.

1. Resin Preparation:

-

Select a suitable resin, such as Rink Amide resin, for a C-terminal amide.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin with DMF (5-6 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator like HOBt (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetic anhydride solution.

5. Repetitive Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound.

6. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, thoroughly wash the resin with dichloromethane (DCM) and dry it under a vacuum.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Boc group from the D-Dab residue.

-

Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and evaluation of an antimicrobial peptide using this compound.

References

A Deep Dive into Solid-Phase Peptide Synthesis (SPPS): A Technical Guide for Researchers

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the chemical synthesis of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support.[1] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS revolutionized peptide synthesis by simplifying the purification process and allowing for automation.[1][2] In SPPS, the growing peptide chain is covalently attached to a resin, an insoluble polymer support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[3][4] This technique has become indispensable for producing peptides for a vast range of applications, from basic research to the development of therapeutics and vaccines.[4]

The core principle of SPPS involves a cyclical process of deprotection and coupling reactions.[5] The C-terminal amino acid of the desired peptide is first anchored to the solid support.[6] Subsequently, each amino acid is added in a step-by-step manner. Each cycle consists of two main steps: the removal of a temporary protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.[1]

Two primary orthogonal protection strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries.[2][7] The choice between these two methods depends on the specific peptide sequence, its length, and the desired final modifications.[7]

Core Principles of SPPS Chemistries: Fmoc vs. Boc

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary Nα-protecting group and the chemical conditions used for its removal.[7] This difference dictates the choice of resins, side-chain protecting groups, and cleavage reagents, creating two distinct and largely orthogonal synthetic workflows.

Fmoc/tBu Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method for SPPS today.[7] It employs the base-labile Fmoc group for the temporary protection of the α-amino group.[] Deprotection is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed during the final cleavage step with a strong acid, most commonly trifluoroacetic acid (TFA).[][9] The orthogonality of this scheme, where the temporary and permanent protecting groups are removed by different chemical mechanisms (base vs. acid), is a key advantage, making it suitable for a wide range of applications, including the synthesis of peptides with post-translational modifications.[]

Boc/Bzl Strategy: The Boc (tert-butyloxycarbonyl) strategy is the classic approach to SPPS.[2] It utilizes the acid-labile Boc group for temporary Nα-protection.[1] This group is removed by treatment with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[9] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][9] While effective, the harsh acidic conditions and the hazardous nature of HF necessitate specialized equipment and handling procedures.[2]

Key Components of Solid-Phase Peptide Synthesis

Successful SPPS relies on a careful selection of several key components: the solid support (resin), linkers, coupling reagents, and protecting groups.

Resins and Linkers

The solid support, or resin, is the insoluble matrix to which the peptide is anchored during synthesis.[10] The choice of resin is critical and influences factors such as loading capacity, reaction kinetics, and the C-terminal functionality of the final peptide.[11] Common resin materials include polystyrene cross-linked with divinylbenzene (DVB), polyethylene glycol (PEG)-grafted polystyrene, and polyamide resins.[11][12]

The linker is a chemical moiety that connects the peptide chain to the resin.[11] It determines the conditions required for the final cleavage of the peptide from the solid support and dictates whether the C-terminus of the peptide will be an acid or an amide.[11]

| Resin Type | Linker Type | Chemistry | C-Terminal | Cleavage Condition | Typical Loading (mmol/g) |

| Merrifield Resin | Chloromethyl | Boc | Acid | Strong acid (HF, TFMSA)[1] | 0.5 - 2.0[13] |

| Wang Resin | p-Alkoxybenzyl alcohol | Fmoc | Acid | Moderate acid (TFA)[11] | 0.5 - 0.8[10] |

| Rink Amide Resin | Amide linker | Fmoc | Amide | Moderate acid (TFA)[10] | 0.5 - 0.8[10] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Fmoc | Acid | Very mild acid (e.g., 1% TFA in DCM) | 1.0 - 2.0[14] |

| MBHA Resin | p-Methylbenzhydrylamine | Boc | Amide | Strong acid (HF, TFMSA)[1] | 0.5 - 1.0 |

| TentaGel® Resin | Various | Fmoc/Boc | Various | Various | 0.1 - 0.5[11] |

Table 1: Common Resins and their Properties in SPPS.

Coupling Reagents

Coupling reagents are used to activate the C-terminal carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions like racemization.[15]

| Coupling Reagent | Class | Activation Time | Coupling Time | Advantages | Disadvantages |

| DCC/DIC | Carbodiimide | ~10 min[14] | 1 - 2 hours[1] | Cost-effective.[15] | Formation of insoluble urea byproduct (DCC), potential for racemization.[15] |

| HBTU/HATU | Aminium/Uronium Salt | < 1 min[7] | 5 - 60 min[16] | High coupling efficiency, fast reaction times.[7] | Can cause guanidinylation of the N-terminal amine.[6] |

| PyBOP | Phosphonium Salt | Minutes | 1 - 2 hours | Good for sterically hindered couplings. | Produces carcinogenic HMPA as a byproduct. |

| COMU | Aminium/Uronium Salt | < 1 min[7] | 1 - 20 min[7] | Very high coupling efficiency, low racemization.[15] | Higher cost.[17] |

Table 2: Comparison of Common Coupling Reagents in SPPS.

Protecting Groups

Protecting groups are essential in SPPS to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[18] An ideal protecting group strategy employs an orthogonal system, where the temporary Nα-protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups.[]

| Protecting Group | Type | Removal Condition | Application |

| Fmoc | Temporary Nα | Base (e.g., 20% piperidine in DMF)[9] | Fmoc/tBu Strategy |

| Boc | Temporary Nα | Acid (e.g., 50% TFA in DCM)[9] | Boc/Bzl Strategy |

| tert-Butyl (tBu) | Permanent Side-chain | Strong acid (e.g., TFA)[] | Fmoc/tBu Strategy |

| Benzyl (Bzl) | Permanent Side-chain | Very strong acid (e.g., HF)[1] | Boc/Bzl Strategy |

| Trityl (Trt) | Permanent Side-chain | Mild acid (e.g., TFA)[] | Fmoc/tBu Strategy (for Cys, His, Asn, Gln) |

| Pbf | Permanent Side-chain | Strong acid (e.g., TFA) | Fmoc/tBu Strategy (for Arg) |

Table 3: Common Protecting Groups in SPPS.

Experimental Protocols

The following sections provide detailed, generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.

Manual Fmoc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.[1]

-

Drain the solvent.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling reagent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF (~2 mL).

-

Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents) to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[1]

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[1]

-

Add the cleavage cocktail (~5 mL) to the dried resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Manual Boc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

-

Drain the solvent.

2. Boc Deprotection:

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL) to remove residual TFA.[1]

3. Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes.[1]

-

Drain the neutralization solution and repeat the step once more.[1]

-

Wash the resin with DCM (5 x 5 mL).

4. Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling agent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF or a DCM/DMF mixture (~2 mL).

-

Add the solution to the neutralized peptide-resin.

-

Add DIEA (0.6 mmol, 6 equivalents) to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[1]

-

Monitor the reaction completion using the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

5. Repeat Deprotection, Neutralization, and Coupling Cycles:

-

Repeat steps 2, 3, and 4 for each subsequent amino acid.

6. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[1]

-

Carefully add a cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids. For Merrifield resin, anhydrous hydrogen fluoride (HF) is typically used.

-

The cleavage reaction is usually carried out at 0°C for 1-2 hours.[1] The cleavage cocktail contains scavengers (e.g., anisole, cresol) to trap reactive carbocations.

-

After the reaction, the strong acid is carefully removed by evaporation.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.

-

Dry the precipitated peptide under vacuum.

7. Purification:

-

Purify the crude peptide using RP-HPLC.

Monitoring SPPS Reactions

Ensuring the completion of each deprotection and coupling step is crucial for the synthesis of high-purity peptides.[19] Several methods are available for monitoring SPPS reactions in real-time or near real-time.

-

Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[20] A positive result (blue beads) after a coupling step indicates an incomplete reaction, necessitating a recoupling step. A negative result (yellow beads) indicates that the coupling is complete.

-

Chloranil Test: This test is used to detect secondary amines, for which the Kaiser test is not effective.

-

Fmoc Cleavage Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[18] Monitoring the UV absorbance of the deprotection solution can provide a quantitative measure of the deprotection reaction's progress and the resin loading.[5]

-

Mass Spectrometry: A small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry to confirm the correct mass of the growing peptide chain at various stages of the synthesis.

Challenges in SPPS: "Difficult Sequences"

Certain peptide sequences, often referred to as "difficult sequences," can pose significant synthetic challenges.[21] These sequences are typically long, hydrophobic, or prone to aggregation on the resin, which can hinder reagent access and lead to incomplete reactions.[21][22]

Strategies to overcome these challenges include:

-

Using specialized resins: Resins with lower loading capacities or those grafted with PEG can help to reduce inter-chain aggregation.[10]

-

Elevating the reaction temperature: Performing the synthesis at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.

-

Using stronger coupling reagents: Reagents like HATU and COMU can improve coupling efficiency for sterically hindered amino acids.

-

Incorporating "pseudoprolines": These are dipeptide building blocks that introduce a "kink" in the peptide backbone, disrupting aggregation.[22]

-

"Double coupling": Repeating the coupling step to ensure complete reaction.[16]

Logical Workflows and Signaling Pathways in SPPS

The following diagrams, generated using Graphviz (DOT language), illustrate the core workflows and chemical transformations in SPPS.

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the field of peptide science, providing a robust and efficient methodology for the chemical synthesis of peptides. The choice between the two primary strategies, Fmoc/tBu and Boc/Bzl, depends on the specific requirements of the peptide to be synthesized, with the Fmoc strategy being the more widely adopted due to its milder conditions and orthogonality. A thorough understanding of the core principles, key components, and experimental protocols of SPPS is essential for researchers, scientists, and drug development professionals to successfully synthesize peptides for a wide array of applications. With ongoing advancements in resins, coupling reagents, and automation, SPPS continues to be a powerful and evolving tool in the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. s4science.at [s4science.at]

- 20. americanpeptidesociety.org [americanpeptidesociety.org]

- 21. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protection scheme offers significant flexibility in the synthesis of complex linear, branched, and cyclic peptides.

Core Concepts and Properties

This compound is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The critical feature of this reagent is the presence of two distinct, orthogonally stable protecting groups:

-

Boc (tert-butyloxycarbonyl): Protecting the α-amino group, this group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA).

-

Fmoc (9-fluorenylmethyloxycarbonyl): Protecting the γ-amino group of the side chain, this group is labile to basic conditions (e.g., piperidine).

This orthogonality is the cornerstone of its utility, allowing for the selective deprotection and modification of either the α-amino group for linear peptide chain elongation or the γ-amino group for side-chain modifications, such as branching or cyclization.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 131570-57-5 | [1] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 440.5 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 123 - 140 °C | [1] |

| Storage | 0 - 8 °C | [1] |

Solubility

Precise quantitative solubility data for this compound is not extensively published in a centralized source. However, based on its chemical structure and common practices in solid-phase peptide synthesis (SPPS), a qualitative and estimated solubility profile is provided below. It is generally soluble in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Qualitative Solubility | Estimated Solubility (g/100mL) |

| N,N-Dimethylformamide (DMF) | High | > 20 |

| N-Methyl-2-pyrrolidone (NMP) | High | > 20 |

| Dichloromethane (DCM) | Moderate | 5 - 10 |

| Water | Low | < 0.1 |

Experimental Protocols

Standard Fmoc-SPPS Linear Chain Elongation

This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for the subsequent amino acid to be added to the peptide chain.

Selective Side-Chain Deprotection and Modification (On-Resin)

This protocol describes the selective removal of the side-chain Fmoc group of an incorporated this compound residue for subsequent modification, such as the synthesis of a branched peptide.

Procedure:

-

Linear Synthesis Completion: Complete the synthesis of the linear portion of the peptide as described in section 2.1. The final N-terminal amino acid should remain Boc-protected.

-

Selective Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).

-

-

Branch Synthesis: The newly deprotected γ-amino group of the Dab residue is now available for coupling. A second peptide chain can be synthesized from this point using standard Fmoc-SPPS cycles as detailed in section 2.1.

Final Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the resin and removes all acid-labile protecting groups, including the N-terminal Boc group and other side-chain protecting groups.

Materials:

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Coupling Reagent Performance

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3] |

| HBTU | Uronium/Aminium | Fast | High | Low | A very efficient and widely used reagent.[2][4] |

| PyBOP | Phosphonium | Fast | High | Low | Good for sterically hindered couplings; byproducts are less hazardous than those of BOP. |

| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A more economical option, but may require longer reaction times or double coupling for difficult residues.[4] |

Visualizations

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of this compound.

Standard Fmoc-SPPS Workflow for Linear Incorporation

Caption: A single cycle of Fmoc-SPPS for incorporating this compound.

Workflow for Branched Peptide Synthesis

Caption: Workflow for synthesizing a branched peptide using this compound.

Conclusion

This compound is a versatile and powerful tool in peptide chemistry. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptide architectures. A thorough understanding of its properties and the appropriate experimental protocols is essential for its successful application in research and drug development. By carefully selecting coupling reagents and reaction conditions, researchers can leverage the unique characteristics of this building block to construct novel peptides with tailored properties.

References

Diaminobutyric Acid in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobutyric acid (DABA), a non-proteinogenic amino acid, has emerged as a versatile tool in biochemistry and drug discovery. Its unique structural properties allow for its application in diverse areas, including the synthesis of modified peptides with enhanced stability and novel functionalities, the modulation of neurotransmission through the inhibition of key enzymes in the GABAergic pathway, and as a scaffold for the development of potential therapeutic agents against cancer and neurological disorders. This technical guide provides an in-depth overview of the core applications of DABA in biochemistry, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Diaminobutyric acid (DABA) is an amino acid not naturally encoded in the genetic code, granting it unique biochemical properties that are advantageous in peptide-based drug development.[1][2] Its structural variations, including L- and D-isomers and different side-chain lengths (α, β, or γ-amino acids), allow for the precise modification of the pharmacological characteristics of peptide drug candidates.[3] This guide will explore the multifaceted applications of DABA, focusing on its role in peptide synthesis, as a modulator of the GABAergic system, and its emerging potential in oncology.

Applications of Diaminobutyric Acid

Incorporation into Peptides for Enhanced Therapeutic Properties

The introduction of non-proteinogenic amino acids like DABA into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation.[4][5] The incorporation of DABA can significantly improve the stability, potency, and bioavailability of peptide-based therapies.[1][2]

Key Advantages of DABA Incorporation:

-

Increased Proteolytic Stability: The presence of DABA can render peptide bonds less susceptible to cleavage by proteases, extending the half-life of the peptide in biological systems.[6]

-

Conformational Constraint: DABA can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[6]

-

Introduction of Novel Functionality: The additional amino group in DABA provides a site for further chemical modification, allowing for the attachment of labels, crosslinkers, or other functional moieties.

Modulation of the GABAergic System

L-2,4-Diaminobutyric acid (L-DABA) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[7] By inhibiting GABA-T, L-DABA increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.[7] This mechanism underlies its potential as an anticonvulsant.[5]

Mechanism of Action:

-

GABA Transaminase Inhibition: L-DABA acts as a competitive inhibitor of GABA-T, preventing the breakdown of GABA.[8]

-

GABA Reuptake Inhibition: There is also evidence to suggest that DABA can inhibit the reuptake of GABA from the synaptic cleft, further increasing its concentration.[7]

Anticancer Potential

Recent studies have explored the potential of DABA and its derivatives as anticancer agents. The proposed mechanism of action involves the induction of osmotic lysis in cancer cells due to an unregulated uptake of DABA, leading to cell death. This effect appears to be selective for malignant cells.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical applications of diaminobutyric acid and its derivatives.

Table 1: Inhibition of GABA Transaminase (GABA-T)

| Compound | Inhibition Type | Ki | Kinact | Reference |

| L-2,4-Diaminobutyric acid | Competitive | ~1 mM | - | [9] |

| γ-vinyl GABA | Competitive | 26 ± 3 mM | - | [1] |

| Taurine | Competitive (vs. GABA) | 68 ± 7 mM | - | [1] |

| OV329 | Mechanism-based | - | - | |

| CPP-115 | Mechanism-based | - | - |

Table 2: Anticonvulsant Activity of L-2,4-Diaminobutyric Acid

| Seizure Model | Animal Model | Administration Route | ED50 | Reference |

| Picrotoxin-induced seizures | Mice | Intracerebroventricular | ~2 µmoles | [5] |

| 3-Mercaptopropionate-induced seizures | Mice | Intracerebroventricular | ~2 µmoles | [5] |

| 3-Mercaptopropionate-induced seizures | Mice | Intraperitoneal | 5 mmoles/kg | [5] |

| Maximal Electroshock (MES) | Mice | - | 49.6 mg/kg (for compound 14) | |

| Pentylenetetrazole (scPTZ) | Mice | - | 67.4 mg/kg (for compound 14) | |

| 6 Hz (32 mA) | Mice | - | 31.3 mg/kg (for compound 14) | |

| 6 Hz (44 mA) | Mice | - | 63.2 mg/kg (for compound 14) |

Table 3: In Vitro Cytotoxicity of DABA Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/EC50 | Reference |

| 5-deazaflavin derivative 4j | MCF-7 | 0.5–190 nM | |

| 5-deazaflavin derivative 5d | MCF-7 | 0.1 nM | |

| 5-deazaflavin derivative 5d | HeLa | 1.26 µM | |

| 5-deazaflavin derivative 8c | HeLa | 1.69 µM | |

| 5-deazaflavin derivative 9g | HeLa | 1.52 µM | |

| Imidazole derivative 3d | MCF-7 | 43.4 µM | [6] |

| Imidazole derivative 4d | MCF-7 | 39.0 µM | [6] |

| Imidazole derivative 3d | MDA-MB-231 | 35.9 µM | [6] |

| Imidazole derivative 4d | MDA-MB-231 | 35.1 µM | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating DABA

This protocol outlines the manual synthesis of a peptide containing a DABA residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-Dab(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including Fmoc-Dab(Boc)-OH) (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of GABA-T activity by DABA. The assay is based on the coupled enzymatic reaction where the product of the GABA-T reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

Succinic semialdehyde dehydrogenase (SSADH)

-

GABA

-

α-ketoglutarate

-

NADP+

-

L-2,4-Diaminobutyric acid (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: Prepare a reagent mixture containing assay buffer, α-ketoglutarate, NADP+, and SSADH.

-

Inhibitor Preparation: Prepare serial dilutions of L-2,4-diaminobutyric acid in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the reagent mix to each well.

-

Add the inhibitor solutions to the test wells and an equal volume of buffer to the control wells.

-

Add the GABA-T enzyme to all wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

-

-

Initiate Reaction: Start the reaction by adding GABA solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of DABA derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

DABA derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the DABA derivative in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

-

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic signaling pathway and the point of intervention for diaminobutyric acid.

Caption: GABAergic signaling pathway and the inhibitory action of Diaminobutyric Acid.

Experimental Workflow for Screening DABA Derivatives as Enzyme Inhibitors

This diagram outlines a typical workflow for the screening and validation of novel DABA derivatives as potential enzyme inhibitors.

Caption: Workflow for the discovery and development of DABA-based enzyme inhibitors.

Conclusion

Diaminobutyric acid represents a valuable and versatile molecular entity in the field of biochemistry with significant implications for drug discovery and development. Its utility as a non-proteinogenic amino acid for enhancing the properties of therapeutic peptides is well-established. Furthermore, its role as a modulator of the GABAergic system highlights its potential for the treatment of neurological disorders. The emerging evidence of its anticancer activity opens up new avenues for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to explore and exploit the diverse applications of diaminobutyric acid in their own investigations. Further research into the synthesis of novel DABA derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 3. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a crucial building block in modern solid-phase peptide synthesis (SPPS). We detail its chemical properties, supplier and purity information, and its application in constructing complex peptides.

Chemical Identity and Orthogonal Protection

This compound is a derivative of the non-proteinogenic amino acid D-diaminobutyric acid. Its utility in peptide synthesis stems from the use of two distinct, orthogonal protecting groups:

-

Boc (tert-butyloxycarbonyl): This acid-labile group protects the alpha-amine (Nα). It is stable under the basic conditions used for Fmoc removal but is cleaved using moderate acids like trifluoroacetic acid (TFA).

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the side-chain gamma-amine (Nγ). It is readily removed by piperidine, leaving the Boc group and peptide-resin linkage intact.

This orthogonal protection scheme is fundamental for synthesizing peptides where the side-chain amine requires specific modification or branching after its incorporation into the peptide sequence.[1][2]

Caption: Structure of this compound with its orthogonal protecting groups.

Supplier and Purity Information

The quality of amino acid derivatives is critical for successful peptide synthesis, as impurities can result in failed sequences and complex purification challenges.[2] this compound is available from several reputable suppliers, typically with a purity of ≥97% as determined by HPLC. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[3]

It is important to note that several CAS numbers are associated with this reagent; verifying the structure and desired configuration with the supplier is recommended.

| Supplier | Reported Purity | CAS Number(s) |

| Sigma-Aldrich | ≥98.0% (HPLC)[4] | 117106-21-5[4] |

| Bachem | Data is lot-specific | Not specified on product page[5] |

| ChemPep | Data is lot-specific | 131570-57-5[6] |

| BLDpharm | 97%[7] | 117106-21-5[7] |

| GL Biochem | 98%[8] | 117106-21-5[8] |

| Research Scientific | ≥98.0%[9] | Not specified on product page |

| Aapptec | Data is lot-specific | 114360-56-4[3] |

Generalized Experimental Protocol: Application in SPPS

This compound is used within a standard Boc-chemistry solid-phase peptide synthesis workflow. The Nα-Boc group allows it to be used like any other Boc-protected amino acid during chain elongation. The key distinction is the orthogonally protected Nγ-Fmoc group, which remains on the side chain until selectively cleaved.

Workflow for Incorporation and Selective Side-Chain Deprotection:

-

Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) with the first amino acid already attached.

-

Nα-Deprotection: Remove the Boc group from the resin-bound amino acid using an acid such as TFA in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin. Monitor reaction completion with a qualitative test (e.g., Kaiser test).

-

Chain Elongation: Repeat steps 2-4 for subsequent amino acids to complete the desired peptide sequence. The Nγ-Fmoc group on the Dab residue remains intact during these cycles.

-

Selective Nγ-Fmoc Deprotection: Once the main peptide backbone is synthesized, the side-chain Fmoc group of the Dab residue can be selectively removed by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). This exposes the Nγ-amine for further modification (e.g., attachment of a reporter molecule, branching).

-

Final Cleavage: After all synthesis and modifications are complete, cleave the full peptide from the resin and remove the Nα-Boc and other side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or TFMSA.

Caption: Workflow for incorporating this compound in solid-phase peptide synthesis.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The experimental protocol provided is a generalized outline and may require optimization for specific peptide sequences and scales.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. chempep.com [chempep.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Fmoc)-OH (Boc-D-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The orthogonal protection strategy, employing an acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the side-chain amino group, offers significant flexibility in the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.

Core Principles of the this compound Strategy

The use of this compound in a Boc-based SPPS workflow allows for the selective deprotection of the Nα-Boc group at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1] Concurrently, the Nγ-Fmoc group remains stable under these acidic conditions.[2][3] This orthogonality is the key to this strategy, enabling the peptide chain to be assembled without interfering with the side-chain protecting group.[4]

At a desired stage in the synthesis, the Fmoc group can be selectively removed on-resin using a mild base, typically piperidine, to unmask the side-chain amine for further modification.[2][5] Alternatively, the Fmoc group can be retained until the final cleavage step if the free γ-amino group is desired in the final peptide.

Data Presentation: Quantitative Parameters in Boc-SPPS

The efficiency of each step in the SPPS process is critical for the successful synthesis of the target peptide. The following table summarizes the expected quantitative data and monitoring methods for a typical Boc-SPPS cycle involving this compound.[2]

| Parameter | Reagents and Conditions | Reaction Time | Monitoring Method | Expected Efficiency/Purity |

| Resin Swelling | Dichloromethane (DCM) | 30-60 min | Visual Inspection | N/A |

| Nα-Boc Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM | 20-30 min | N/A | > 99%[2] |

| Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | 2 x 5-10 min | N/A | > 99% |

| Amino Acid Coupling | Boc-amino acid, HBTU/HOBt, DIEA in DMF/DCM | 1-2 hours | Kaiser (Ninhydrin) Test or Chloranil Test | > 99%[2] |

| Selective Nγ-Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-15 min | UV Absorbance of Dibenzofulvene-piperidine adduct | > 99% |

| Final Cleavage & Global Deprotection | Reagent B (TFA/Phenol/H₂O/TIPS) or Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 1-3 hours | RP-HPLC, Mass Spectrometry | Sequence-dependent, typically 70-90% (crude)[2] |

| Final Purity (Post-Purification) | N/A | N/A | Analytical RP-HPLC, Mass Spectrometry | > 95-98%[2] |